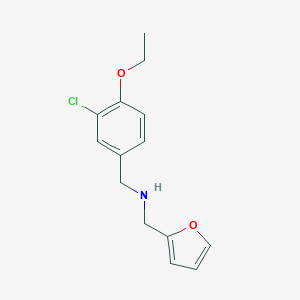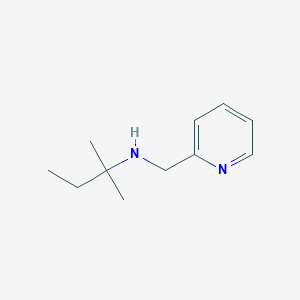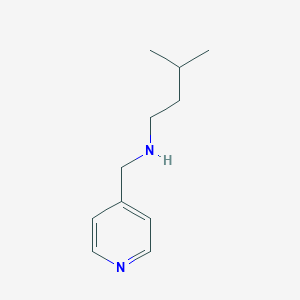![molecular formula C19H21ClFN5O2S B275981 ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B275981.png)
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a molecular formula of C21H26ClFN2O3S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a methoxybenzyl group, and a tetrazolylsulfanyl group, which contribute to its unique chemical properties.
準備方法
The synthesis of ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves several steps. One common synthetic route includes the following steps:
Formation of the chloro-fluorobenzyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the intermediate.
Methoxybenzylation: The intermediate is then reacted with 3-methoxybenzyl alcohol in the presence of a base to form the methoxybenzyl derivative.
Tetrazolylsulfanyl addition: The final step involves the reaction of the methoxybenzyl derivative with 1-methyl-1H-tetrazole-5-thiol under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceuticals: It is investigated for its potential use in the development of new drugs, particularly for targeting specific molecular pathways.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is explored for its potential use in industrial processes, such as the synthesis of other complex organic compounds.
作用機序
The mechanism of action of ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of specific signaling pathways or activation of certain cellular processes.
類似化合物との比較
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with other similar compounds, such as:
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine: This compound has a similar structure but contains a morpholin-4-yl group instead of a tetrazolylsulfanyl group.
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine: This compound contains a triazolyl group instead of a tetrazolylsulfanyl group.
特性
分子式 |
C19H21ClFN5O2S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H21ClFN5O2S/c1-26-19(23-24-25-26)29-9-8-22-11-13-6-7-17(18(10-13)27-2)28-12-14-15(20)4-3-5-16(14)21/h3-7,10,22H,8-9,11-12H2,1-2H3 |
InChIキー |
NSUWHKALDMQFHS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE](/img/structure/B275898.png)
![2-({3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275901.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275902.png)
OXY]PHENYL}METHYL)AMINE](/img/structure/B275904.png)
![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)

![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)


![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
